(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile
Description
Properties
CAS No. |
919361-28-7 |
|---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(2S,3R)-2-benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C18H12N2O/c19-11-18(12-20)15(13-7-3-1-4-8-13)16(18)17(21)14-9-5-2-6-10-14/h1-10,15-16H/t15-,16+/m0/s1 |
InChI Key |
VKIHOWLJPRHSCD-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(C#N)C#N)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of α,β-Unsaturated Ketones
One prominent method involves the cyclopropanation of α,β-unsaturated ketones using cyanomethyl dimethyl sulfonium bromide as a reagent. The general procedure includes:
Reagents :
- α,β-unsaturated ketone
- Cyanomethyl dimethyl sulfonium bromide
- Base (e.g., sodium carbonate or cesium carbonate)
-
- The α,β-unsaturated ketone is mixed with the base and cyanomethyl dimethyl sulfonium bromide in a suitable solvent (e.g., dichloromethane).
- The reaction mixture is stirred at room temperature for a specified duration (e.g., 6 hours).
- After completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.
This method has been reported to yield the desired cyclopropane derivative with good selectivity and yields ranging from 70% to 93% depending on the specific substrate used.
Electrophilic Addition Reactions
Another effective approach is through electrophilic addition reactions involving benzoic acid derivatives and cyclopropanation reactions with appropriate reagents:
Reagents :
- Benzoyl chloride or benzoic acid
- A suitable alkene (e.g., styrene)
-
- The alkene is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- The reaction proceeds under controlled temperature conditions, typically at elevated temperatures.
This method allows for the formation of various substituted cyclopropanes and has shown to produce (2S,3R)-2-benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile in moderate to high yields.
Alternative Synthetic Routes
Recent studies have explored alternative synthetic routes that utilize different starting materials or catalysts:
Reagents :
- Various substituted phenyl compounds
- Different cyanide sources
-
- These methods often involve multi-step synthesis where initial reactions set up for subsequent cyclopropanation.
These alternative routes can provide unique advantages in terms of yield and purity but may require more complex purification steps due to side products.
The effectiveness of each preparation method can be summarized in a table that outlines yields and conditions:
| Method | Yield (%) | Conditions | Notes |
|---|---|---|---|
| Cyclopropanation | 70-93 | Room temperature; DCM | High selectivity for desired product |
| Electrophilic Addition | Moderate | Elevated temperatures; Lewis acid | Useful for diverse substrates |
| Alternative Synthetic Routes | Variable | Multi-step; various reagents | May require extensive purification |
The preparation of (2S,3R)-2-benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile showcases a variety of synthetic methodologies that can be employed depending on the desired purity and yield. Each method presents unique advantages and challenges that chemists must consider when planning syntheses. Continued exploration and optimization of these methods will likely enhance the efficiency of producing this compound for future applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which (2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variations
Cyclopropane dicarbonitrile derivatives exhibit diverse reactivity and physical properties depending on substituents and stereochemistry. Key comparisons include:
Table 1: Structural Comparison of Cyclopropane Dicarbonitrile Derivatives
Key Research Findings
Stereochemical Influence on Reactivity
- The (2S,3R) configuration of the target compound likely governs its interaction with chiral catalysts or enzymes. For example, in analogous systems, stereochemistry directly impacts enantioselectivity in conjugate additions, as seen in the synthesis of (2S,3R)-2-allyl-3-furyl cyclopentanone using vanadium(IV) acetate catalysts .
- The dichlorophenyl analog () exhibits a distorted cyclopropane ring due to steric and electronic effects from Cl substituents, which may alter its reactivity in nucleophilic substitutions compared to the phenyl-substituted compound .
Crystallographic and Spectroscopic Data
- Single-crystal X-ray diffraction studies of related compounds (e.g., (S,2S,3R)-7a) reveal that substituents at position 3 significantly influence molecular packing. For instance, bulky groups like benzoyl increase torsional strain, affecting melting points and solubility .

- NMR data () for cyclopropane dicarbonitriles show distinct δ values for protons adjacent to electron-withdrawing groups (e.g., 1,1-dicarbonitrile: δ ~3.5–4.5 ppm for cyclopropane protons) .
Functional Group Effects
- The benzoyl group in the target compound enhances electrophilicity at the cyclopropane ring, facilitating ring-opening reactions. In contrast, methyl/isopropyl substituents () stabilize the ring against such reactions due to steric shielding .
- Thienyl substituents () introduce conjugation pathways, enabling applications in photochemical studies or organic electronics .
Biological Activity
(2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile is a cyclopropane derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure suggests it may interact with various biological pathways, and its pharmacological properties are under investigation.
- Molecular Formula: C18H12N2O
- CAS Number: 919361-28-7
- Chemical Structure: The compound features a cyclopropane ring with two cyano groups and a benzoyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of (2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile is limited but suggests several potential therapeutic applications:
1. Antiinflammatory Activity
Studies have indicated that compounds with similar structural features exhibit anti-inflammatory properties. For instance, benzopyrone derivatives have been shown to modulate neutrophil activity, which plays a crucial role in inflammation. A study identified isopimpinellin, a benzopyrone, as effective in inhibiting neutrophil recruitment and promoting apoptosis, thereby aiding in the resolution of inflammation .
2. Cytotoxic Effects
Preliminary investigations suggest that (2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through caspase activation pathways. Further studies are required to elucidate these mechanisms in detail.
Case Studies and Research Findings
A comprehensive review of available literature reveals the following findings related to the biological activity of this compound:
Mechanistic Insights
The proposed mechanisms through which (2S,3R)-2-Benzoyl-3-phenylcyclopropane-1,1-dicarbonitrile may exert its biological effects include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

